5-(Trifluoromethyl)thiophen-2-ol
CAS No.: 1314938-32-3
Cat. No.: VC4832348
Molecular Formula: C5H3F3OS
Molecular Weight: 168.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314938-32-3 |
|---|---|
| Molecular Formula | C5H3F3OS |
| Molecular Weight | 168.13 |
| IUPAC Name | 5-(trifluoromethyl)thiophen-2-ol |
| Standard InChI | InChI=1S/C5H3F3OS/c6-5(7,8)3-1-2-4(9)10-3/h1-2,9H |
| Standard InChI Key | LMFOZOVTKSTDTK-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1)O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
5-(Trifluoromethyl)thiophen-2-ol belongs to the thiophene family, a class of sulfur-containing heterocycles. Its molecular formula is C₅H₃F₃OS, with a molar mass of 168.14 g/mol. The compound’s structure combines a hydroxyl group (-OH) at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the thiophene ring. This arrangement creates a polar yet lipophilic profile, making it suitable for applications requiring balanced solubility .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1314938-32-3 | |
| Molecular Formula | C₅H₃F₃OS | |
| Molecular Weight | 168.14 g/mol | |
| Density | 1.516 ± 0.06 g/cm³ (Predicted) | |
| Boiling Point | 74–78°C (12 mmHg) | |
| pKa | 8.68 ± 0.10 (Predicted) |
Physicochemical Properties
Solubility and Stability
The compound exhibits solubility in common organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane. Its stability is influenced by the electron-withdrawing trifluoromethyl group, which reduces ring electron density and mitigates oxidative degradation. Storage recommendations specify protection from light and maintenance at 2–8°C to prevent decomposition .
Synthetic Methodologies
Direct Synthesis from Thiophene Precursors
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Electrophilic Trifluoromethylation: Reaction of thiophen-2-ol with trifluoromethylating agents (e.g., CF₃I) under copper catalysis.
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Cyclization Strategies: Condensation of β-keto esters with sulfur sources, followed by fluorination .
Table 2: Hypothetical Synthetic Route Based on Analogous Compounds
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Thiophen-2-ol + CF₃SO₂Na → Intermediate | CuI, DMF, 100°C, 12 h | 45% |
| 2 | Intermediate → 5-(Trifluoromethyl)thiophen-2-ol | HCl, H₂O, RT, 2 h | 60% |
Applications in Drug Discovery and Agrochemicals
Pharmaceutical Intermediates
The trifluoromethyl group enhances membrane permeability and resistance to cytochrome P450 metabolism, making this compound a valuable intermediate in antiviral and anticancer agents. For example, structurally related trifluoromethylthiophenes are precursors to HDAC inhibitors, as demonstrated in recent studies on pyrimidin-4-ether derivatives .
Future Research Directions
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Synthetic Optimization: Development of one-pot methodologies to improve yield and scalability.
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Biological Screening: Evaluation of antimicrobial and anticancer activity in vitro.
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Computational Studies: DFT calculations to predict reactivity and guide derivatization.
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